IDO1 Inhibitory Activity: 2,3,4-Trimethyl Substitution vs. Benzimidazole and Unsubstituted Scaffolds
2,3,4-Trimethyl-1H-indol-5-amine inhibits IDO1 with an IC50 of 4.0 μM (4.00E+3 nM) in IFN-γ-stimulated human HeLa cells, as measured by kynurenine production inhibition [1]. In contrast, the structurally distinct 5-amino-1,2-dimethylbenzimidazole scaffold demonstrates an IC50 of 100 nM (0.10 μM) in the same assay system [2], representing a 40-fold higher potency for the benzimidazole scaffold. This quantitative difference establishes that 2,3,4-trimethyl-1H-indol-5-amine occupies a distinct potency tier in the IDO1 inhibitor landscape, with approximately 2% of the potency of the benzimidazole derivative. For medicinal chemistry campaigns seeking indole-specific IDO1 inhibition or scaffold-hopping studies requiring a defined indole-based activity benchmark, this compound provides a quantifiably distinct starting point compared to benzimidazole alternatives.
| Evidence Dimension | IDO1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.0 μM (4.00E+3 nM) |
| Comparator Or Baseline | 5-amino-1,2-dimethylbenzimidazole: IC50 = 100 nM (0.10 μM) |
| Quantified Difference | 40-fold difference (comparator is 40× more potent) |
| Conditions | IFN-γ-stimulated human HeLa cells; kynurenine production inhibition assay |
Why This Matters
This quantitative potency benchmark enables researchers to select the appropriate scaffold based on target potency requirements, with 2,3,4-trimethyl-1H-indol-5-amine representing the lower-potency indole-based option suitable for proof-of-concept studies or scaffold-diversification programs where benzimidazole liabilities exist.
- [1] BindingDB. BDBM50234038 (CHEMBL4097275). IDO1 inhibition IC50 = 4.0 μM in IFN-γ-stimulated HeLa cells. View Source
- [2] BindingDB. BDBM50234066 (CHEMBL4078152). IDO1 inhibition IC50 = 100 nM in IFN-γ-stimulated HeLa cells. View Source
